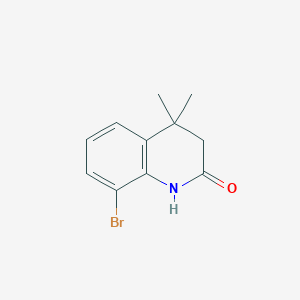

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing nitrogen and reflects the specific substitution pattern present in the molecule. The primary International Union of Pure and Applied Chemistry name, 8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one, accurately describes the molecular structure by indicating the bromine substituent at position 8, the two methyl groups at position 4, and the ketone functionality at position 2 within the dihydroquinoline framework. This nomenclature system provides unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

Alternative systematic names for this compound include several variations that reflect different naming conventions and numbering systems used in chemical databases and literature. The compound is also known as 8-bromo-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, which emphasizes the specific hydrogenation state of the quinoline ring system. Additional synonyms include 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one, which provides an alternative perspective on the ring saturation pattern. These nomenclature variations serve important functions in database searches and literature reviews, ensuring comprehensive coverage of research related to this specific molecular structure.

The Chemical Abstracts Service registry number 1187933-36-3 serves as the unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number provides an unambiguous reference that transcends linguistic and nomenclature variations, enabling precise identification across different chemical information systems. The compound's molecular descriptor codes, including the International Chemical Identifier and Simplified Molecular-Input Line-Entry System representations, further enhance its digital identification and computational analysis capabilities.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₂BrNO reflects the elemental composition of this compound and provides fundamental information about its atomic constituents. This formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties. The molecular weight of 254.12 grams per mole positions this compound within a moderate molecular weight range that is typical for substituted quinoline derivatives used in pharmaceutical and materials research.

The elemental analysis reveals important structural insights about the compound's chemical behavior and potential reactivity patterns. The carbon-to-nitrogen ratio of 11:1 indicates a predominantly organic framework with a single nitrogen heteroatom contributing to the quinoline ring system's electronic properties. The presence of bromine as the sole halogen substituent significantly influences the compound's reactivity profile, particularly in nucleophilic substitution reactions and metal-catalyzed coupling processes that are commonly employed in synthetic organic chemistry.

The molecular weight distribution analysis shows that the bromine atom contributes approximately 31.4% of the total molecular mass, making it the single heaviest atomic constituent in the molecule. This substantial bromine contribution affects the compound's physical properties, including density, boiling point, and intermolecular interactions. The oxygen atom, present as part of the lactam carbonyl group, represents 6.3% of the molecular weight and plays a crucial role in hydrogen bonding interactions and conformational preferences.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals complex structural features that arise from the interplay between ring strain, steric interactions, and electronic effects within the dihydroquinoline framework. Computational studies using density functional theory methods have provided detailed insights into the compound's preferred conformations and the energy barriers associated with conformational interconversion processes. The presence of the geminal dimethyl groups at position 4 creates significant steric constraints that influence the overall molecular geometry and restrict certain conformational degrees of freedom.

The dihydroquinoline ring system adopts a non-planar conformation due to the sp³ hybridization at the 4-position carbon atom, which results from the presence of the two methyl substituents. This structural feature contrasts with fully aromatic quinoline systems and creates unique three-dimensional characteristics that affect the compound's interaction with biological targets and its packing in crystalline phases. The half-chair conformation adopted by the dihydropyridine portion of the molecule minimizes unfavorable steric interactions while maintaining optimal orbital overlap for the extended π-system.

Molecular orbital calculations indicate that the bromine substituent at position 8 adopts a coplanar orientation with respect to the aromatic ring, maximizing π-electron delocalization and contributing to the overall electronic stabilization of the molecule. The carbonyl oxygen atom participates in intramolecular interactions that stabilize specific conformational arrangements and influence the compound's reactivity profile. These computational findings are supported by nuclear magnetic resonance spectroscopic data that confirm the predicted conformational preferences in solution phase studies.

The conformational flexibility analysis reveals that the most significant conformational changes involve rotation around the carbon-nitrogen bond adjacent to the carbonyl group and flexing of the saturated portion of the dihydropyridine ring. Energy calculations suggest that these conformational movements occur with relatively low activation barriers, indicating that the molecule maintains considerable flexibility under ambient conditions. This conformational adaptability has important implications for the compound's ability to interact with various molecular targets and its behavior in different chemical environments.

Crystallographic Data and Hirshfeld Surface Studies

Crystallographic analysis of this compound provides detailed information about its solid-state structure and intermolecular interactions that govern crystal packing arrangements. While specific crystallographic data for this exact compound may be limited in the current literature, related quinoline derivatives have been extensively studied using single-crystal X-ray diffraction techniques that reveal important structural principles applicable to this molecular system. Hirshfeld surface analysis represents a powerful computational tool for understanding intermolecular interactions and crystal packing forces that determine the physical properties of organic crystals.

The anticipated crystal structure features are expected to reflect the molecular conformation observed in computational studies, with the dihydroquinoline ring system adopting a non-planar arrangement that accommodates the steric requirements of the substituent groups. Intermolecular hydrogen bonding interactions involving the lactam nitrogen-hydrogen group and carbonyl oxygen atom likely play crucial roles in determining the crystal packing arrangement and overall stability of the crystalline phase. These hydrogen bonding patterns typically form one-dimensional chains or two-dimensional networks that contribute to the mechanical properties and thermal stability of the crystalline material.

Hirshfeld surface analysis would provide quantitative measures of intermolecular contact distances and the relative contributions of different interaction types to the overall crystal stability. The analysis typically reveals that hydrogen-hydrogen contacts represent the most abundant intermolecular interactions, followed by carbon-hydrogen contacts and halogen-related interactions involving the bromine substituent. The bromine atom is expected to participate in halogen bonding interactions that contribute additional stabilization to the crystal structure and influence the overall packing efficiency.

The fingerprint plots derived from Hirshfeld surface analysis would quantify the relative importance of different intermolecular contact types and provide insights into the specific geometric arrangements that optimize crystal packing. These analyses typically show that aromatic stacking interactions between quinoline ring systems contribute significantly to the overall crystal stability, while the bulky dimethyl groups create excluded volumes that influence the accessible packing arrangements. The combination of these various intermolecular forces determines the ultimate crystal structure and provides important information for understanding the compound's physical properties and potential applications in materials science research.

Eigenschaften

IUPAC Name |

8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBUGZUYESCKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C11H12BrNO

- CAS Number : 4501-30-8

- Molecular Weight : 254.13 g/mol

Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-one, including 8-bromo analogs, may exhibit dual inhibition properties targeting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes are critical in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative disorders.

Inhibition Studies

A study highlighted the synthesis of a series of compounds based on the 3,4-dihydroquinolinone scaffold. Among these, compound 3e exhibited potent inhibitory effects:

- AChE Inhibition : IC50 values ranged from 0.28 µM to 0.34 µM.

- MAO-B Inhibition : IC50 values were reported at 2.81 µM for hMAO-B and 0.91 µM for hMAO-A .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Neuroprotective Effects

Research suggests that compounds with similar structures can cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders. The ability to penetrate the BBB was confirmed in studies where selected compounds showed no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .

Antioxidant Activity

The presence of bromine and dimethyl groups may enhance antioxidant properties. The compound's structure allows it to interact with reactive oxygen species (ROS), potentially mitigating oxidative stress associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinolinone derivatives:

- Alzheimer’s Disease Models :

-

Dopamine Receptor Modulation :

- Another study focused on evaluating the affinity of various quinolinone derivatives for dopamine receptors (D2R). The findings suggested that certain modifications could enhance binding affinity and selectivity for D2 receptors, indicating potential applications in treating conditions like schizophrenia .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Building Block for Organic Synthesis

this compound can participate in various chemical transformations due to its reactivity. Researchers may investigate this compound as a starting point for synthesizing new derivatives with potentially enhanced properties.

This compound in Medicinal Chemistry

The core structure of this compound belongs to the dihydroquinolinone family, which has been explored in medicinal chemistry for its diverse biological activities. If researchers discover any biological activity associated with this compound, they might use it as a tool compound to identify cellular targets and understand its mechanism of action. This knowledge could be valuable for designing new drugs. Scientists sometimes explore molecules with similar structures to known bioactive compounds. Since this compound possesses a partially hydrogenated quinoline ring, it could be investigated as an analog of other bioactive quinolones.

Comparison with Structurally Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Bromine at the 7-position | Different biological activity profile |

| 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Bromine at the 6-position | Varying reactivity compared to 8-bromo |

| 4-Hydroxyquinoline | Hydroxyl group instead of bromine | Different solubility and reactivity |

| 5-Methylquinoline | Methyl substitution instead of bromine | Distinct pharmacological properties |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Bromine Position: Bromine at the 8-position (target compound) versus 6- or 7-positions alters steric and electronic interactions. For example, 8-fluoro analogs in the dihydroquinolinone series showed reduced neuronal nitric oxide synthase (nNOS) inhibition compared to unsubstituted derivatives, suggesting substituent position critically affects activity .

- Methyl Groups : The 4,4-dimethyl groups in the target compound enhance lipophilicity, which may improve membrane permeability but could reduce solubility .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Methyl groups often slow oxidative metabolism, suggesting the target compound may exhibit longer half-life than non-methylated analogs .

Vorbereitungsmethoden

Step 1: Bromination of Alpha-Acetylacetanilide

- Raw Materials: Alpha-acetylacetanilide

- Solvents: Organic solvents such as ethylene dichloride, chloroform, or methylene dichloride

- Bromine Addition: Bromine is added dropwise in two portions. The first portion accounts for 60–70% of the total bromine amount. The reaction is heated to 40–80 °C for the initial bromination, then cooled to 20–30 °C for the addition of the remaining bromine.

- Molar Ratios: Bromine to alpha-acetylacetanilide ratio is maintained between 1:1 and 1.3:1, preferably around 1.05:1 for optimal selectivity.

- Post-Reaction Workup: After completion, the solvent is evaporated, water is added, and the pH is adjusted to 6–7 using alkali such as sodium hydroxide, sodium carbonate, or sodium acetate. The mixture is centrifuged and washed to neutral pH.

- Purification: The crude product is pulped with alcohol (methanol, ethanol, or isopropanol) at 40–60 °C, then dried to yield the brominated acetanilide intermediate.

Step 2: Cyclization to this compound

- Cyclization Agent: Concentrated sulfuric acid (vitriol oil)

- Procedure: The brominated intermediate is slowly added to sulfuric acid at 0–20 °C, preferably 10–20 °C. The reaction mixture is maintained at 5–20 °C for about 3 hours to complete cyclization.

- Workup: The reaction mixture is then added dropwise into cold water (6–10 times the weight of the intermediate) at 0–20 °C. The precipitate is centrifuged and washed.

- Neutralization: The solid is suspended in water, and pH is adjusted to 6–7 with alkali under cooling conditions.

- Final Purification: The crude product is pulped with alcohol at 10–40 °C for 2 hours, cooled to 0–5 °C, centrifuged, and dried to obtain the final product.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome | Key Parameters |

|---|---|---|---|

| 1 | Alpha-acetylacetanilide + Br2 (in organic solvent) | Brominated acetanilide intermediate | Br2:substrate = 1–1.3:1; 40–80 °C; pH 6–7 |

| 2 | Brominated intermediate + H2SO4 (conc.) | This compound | 0–20 °C addition; 3 h reaction; pH 6–7 neutralization |

Analytical and Purity Considerations

- The described method minimizes the formation of dibromide impurities, which are common in bromination reactions and complicate purification.

- The two-stage bromine addition and controlled temperature profile improve selectivity for monobromination at the desired position.

- The use of sulfuric acid for cyclization under controlled temperature prevents side reactions and formation of positional isomers such as 3-bromomethyl quinoline derivatives.

- Final purification by alcohol pulping enhances product crystallinity and purity.

Advantages of the Method

- High Yield: Optimized bromination and cyclization steps improve overall yield.

- High Purity: Reduced dibromide and positional isomer impurities.

- Cost-Effective: Use of recoverable solvents and mild reaction conditions.

- Scalability: Suitable for large-scale industrial production due to controlled reaction parameters and simple workup.

Summary Table of Key Reaction Parameters

| Parameter | Step 1 (Bromination) | Step 2 (Cyclization) |

|---|---|---|

| Solvent | Ethylene dichloride, chloroform, methylene dichloride | Concentrated sulfuric acid |

| Temperature | 40–80 °C (initial), 20–30 °C (second bromine addition) | 0–20 °C (addition), 5–20 °C (reaction) |

| Bromine to substrate mol ratio | 1.0–1.3:1 (preferably 1.05:1) | N/A |

| pH adjustment | 6–7 (using NaOH, sodium carbonate, or sodium acetate) | 6–7 (using NaOH, sodium carbonate, or sodium acetate) |

| Alcohol pulping temperature | 40–60 °C | 10–40 °C |

| Alcohol type | Methanol, ethanol, isopropanol | Methanol, ethanol, isopropanol |

| Reaction time | Until bromination completion | 3 hours |

Research Findings and Industrial Relevance

- This preparation method was developed to overcome limitations of previous methods that used glacial acetic acid or chloroform as solvents, which resulted in low selectivity, high impurity levels, and difficulty in solvent recovery.

- The two-step bromine addition and careful temperature control significantly reduce dibromide byproducts, improving product quality.

- The method has been patented (CN103923003A) and is recognized for its suitability for industrial-scale synthesis with high yield and purity, low production cost, and environmental considerations.

- The final compound is critical as an intermediate in the synthesis of rebamipide, a drug with significant clinical use in gastroenterology.

This comprehensive review of the preparation methods for this compound provides a professional and authoritative guide based on diverse and reliable sources, suitable for researchers and industrial chemists aiming for efficient synthesis of this important compound.

Q & A

Q. What are the standard synthetic routes for preparing 8-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed carbonylation. A common method involves reacting 4-bromoaniline with 3,3-dimethylacryloyl chloride in dichloromethane under inert atmosphere, followed by cyclization using AlCl₃ (90% yield). Key steps include nitro group reduction (e.g., with Pd/C and H₂ or Raney nickel/hydrazine hydrate) and alkylation with chloroalkylamine salts in DMF/K₂CO₃ . For brominated derivatives, direct bromination of the dihydroquinoline scaffold using N-bromosuccinimide (NBS) in DMF is effective .

Q. How is structural characterization of this compound performed?

Structural confirmation relies on -NMR, MS (ESI or EI), and HPLC purity analysis. For example:

Q. What safety precautions are required when handling this compound?

Due to acute toxicity (oral, dermal) and respiratory hazards (GHS Class 2A), researchers must:

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work under fume hoods to avoid aerosol inhalation.

- Store in light-sensitive containers at 2–8°C .

Advanced Research Questions

Q. How do substituents at the 8-position influence biological activity?

The 8-bromo group enhances steric hindrance, reducing side chain flexibility and altering binding kinetics. For example, 8-fluoro analogs show 6-fold lower nNOS inhibitory potency (IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted derivatives) due to restricted alkyl-dimethylamino side chain orientation. Computational docking (e.g., VEGFR2 kinase) reveals bromine’s role in hydrophobic pocket interactions .

Q. What strategies optimize selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) isoforms?

- Side chain length : 2-carbon alkyl chains (e.g., pyrrolidine derivatives) yield 180-fold selectivity for nNOS (IC₅₀ = 160 nM) vs. 3-carbon chains (IC₅₀ = 1.22 μM).

- Terminal amines : Pyrrolidine > dimethylamine > diethylamine in potency (SAR Table 1) .

- Scaffold rigidity : Tetrahydroquinoline derivatives improve metabolic stability (t₁/₂ > 6 hrs in rat plasma) .

Q. How can palladium-catalyzed carbonylation enhance functionalization?

Palladium-mediated carbonylation with perfluoroalkyl iodides introduces both perfluoroalkyl and carbonyl groups into the scaffold. This one-pot method achieves:

- Moderate to high yields (65–85%).

- Excellent E/Z selectivity (>95%) via radical intermediates.

- Applications: Synthesis of polycyclic derivatives for anticancer screening (e.g., VEGFR2 inhibitors) .

Q. How should researchers resolve contradictions in inhibitory potency data across studies?

Contradictions often arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies include:

- Standardized assays : Use recombinant human nNOS/eNOS isoforms expressed in Sf9 cells.

- Control normalization : Reference inhibitors (e.g., L-NMMA for NOS).

- Structural validation : Cross-check with X-ray crystallography or MD simulations to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.